N-Fluorobenzenesulfonimide: A Comprehensive Technical Guide for Researchers
N-Fluorobenzenesulfonimide: A Comprehensive Technical Guide for Researchers
Introduction: N-Fluorobenzenesulfonimide (NFSI) has emerged as a cornerstone reagent in modern organic synthesis, prized for its versatility and efficacy. Primarily known as a powerful electrophilic fluorinating agent, its utility extends to serving as a robust oxidant and a precursor for amination reactions. This technical guide provides an in-depth exploration of NFSI's applications, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers, scientists, and drug development professionals in leveraging this multifaceted reagent.
Core Applications of N-Fluorobenzenesulfonimide
NFSI is a bench-stable, crystalline solid that is soluble in many common organic solvents, making it a convenient and widely used reagent.[1][2] Its reactivity stems from the polarized N-F bond, which allows for the transfer of an electrophilic fluorine atom to a variety of nucleophiles. Beyond this primary role, NFSI participates in a range of transformative chemical reactions.
Electrophilic Fluorination
The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] NFSI is a go-to reagent for this purpose, effectively fluorinating a diverse array of substrates.
Fluorination of Carbonyl Compounds: NFSI is highly effective for the α-fluorination of carbonyl compounds, a critical transformation in medicinal chemistry. This includes the fluorination of β-ketoesters, β-keto phosphonates, and lactones. Enantioselective fluorinations can be achieved with high yields and excellent enantiomeric excess through the use of chiral catalysts.
| Substrate Type | Catalyst/Conditions | Product | Yield (%) | ee (%) | Reference |
| β-Ketoester | Chiral Palladium Complex | α-Fluoro-β-ketoester | up to 99 | up to 98 | [3] |
| β-Keto Phosphonate | Chiral Palladium Complex | α-Fluoro-β-keto phosphonate | 85-95 | 88-96 | [4] |
| Indanonecarboxylate | Chiral Thiourea | α-Fluoro-indanonecarboxylate | up to 99 | up to 99 | [5] |
| β-Ketoacid | Cs₂CO₃, MeCN/H₂O | α-Fluoroketone | up to 81 | N/A | [6][7] |
Fluorination of Aromatic and Heteroaromatic Compounds: The direct C-H fluorination of aromatic systems is a highly sought-after transformation. NFSI can fluorinate electron-rich arenes and heterocycles, often with the aid of a catalyst. For instance, the fluorination of 2H-indazoles proceeds efficiently in water, highlighting a green chemistry approach.[8]
| Substrate Type | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2H-Indazole | Water, ambient air | 3-Fluoro-2H-indazole | up to 87 | [8] |
| 8-Amidoquinoline | NiSO₄ | 5-Fluoro-8-amidoquinoline | Good to Excellent | [9] |
| (Hetero)arenes | ZrCl₄, DCM, rt | Mono-fluorinated (hetero)arenes | Moderate to Good | [9] |
| N-Substituted Indoles | K₂CO₃, DCE | 3-Aminoindoles | 35-95 | [9] |
NFSI as an Oxidant
NFSI's utility extends beyond fluorination; it serves as a potent oxidant in various transformations, particularly in transition metal-catalyzed reactions.[1][10] It can facilitate oxidative addition steps, enabling catalytic cycles that would otherwise be challenging.
A notable application is in the palladium-catalyzed diamination of unactivated alkenes, where NFSI acts as the oxidant to generate a Pd(IV) intermediate.[1][11] It also functions as a radical initiator and a selective oxidant in the one-pot synthesis of sulfoxides from alkenes and thiols, avoiding over-oxidation to sulfones.[12]
| Reaction Type | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Sulfoxidation | Alkene, Thiol | DBU | Sulfoxide | up to 72 | [12] |
| Diamination | Unactivated Alkene | Pd(TFA)₂, TEMPO | Cyclic Diamine | up to 77 | [11] |
| N-demethylation | N-methyl amide | Cu(acac)₂ | N-demethylated amide | Good | [10] |
NFSI in Amination Reactions
NFSI can also serve as a nitrogen source in amination reactions.[1] In palladium-catalyzed C-H amination of anilides, NFSI acts as the aminating agent, providing a novel pathway for the formation of C-N bonds.[13][14] This methodology has been successfully applied to achieve highly selective intermolecular aminations.
| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Anilide | Pd(OAc)₂, NaHCO₃ | p-aminated anilide | Moderate to Excellent | [9][13] |
| Unactivated Alkene | Pd(TFA)₂ | Cyclic Diamine | up to 77 | [11] |
| N-substituted indoles | K₂CO₃ | 3-aminated indoles | 35-95 | [9] |
Phenylsulfonyl Group Transfer
In certain contexts, NFSI can undergo a reaction pathway where it transfers a phenylsulfonyl group rather than a fluorine atom. This reactivity has been observed in the reaction with a purine (B94841) C-8 carbanion, which yielded the 8-phenylsulfonyl derivative instead of the expected 8-fluoro product.[1] This unique reactivity expands the synthetic utility of NFSI.
Experimental Protocols
Synthesis of N-Fluorobenzenesulfonimide (Differding Method)
Procedure:
-
Dissolve diphenylsulfonimide in acetonitrile.
-
Add sodium fluoride (B91410) to the solution.
-
Cool the mixture to -35 °C.
-
Bubble a fluorine-nitrogen mixture (1:10 volume ratio) through the solution for 2 hours.
-
Purge the reaction mixture with nitrogen for 2 hours.
-
Isolate the white crystalline product by filtration, evaporation, and recrystallization. Yield: 74%
General Procedure for Enantioselective Fluorination of β-Ketoesters
Materials:
-
β-Ketoester (1.0 equiv)
-
Chiral Palladium Complex (e.g., (R)-BINAP-Pd(OTf)₂) (5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Ethanol
Procedure:
-
To a solution of the chiral palladium complex in ethanol, add the β-ketoester at room temperature.
-
Stir the mixture for 10 minutes to facilitate the formation of the palladium enolate.
-
Add NFSI to the reaction mixture.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.[3]
Procedure for Fluorination of 2H-Indazoles
Materials:
-
2H-indazole (0.5 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (0.6 mmol)
-
Water (2 mL)
Procedure:
-
Combine the 2H-indazole, NFSI, and water in a reaction vessel.
-
Stir the mixture at room temperature for 12 hours under ambient air.
-
After the reaction is complete, extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated indazole.[8]
General Procedure for Heterobenzylic Monofluorination
Materials:
-
Substrate (e.g., alkyl-substituted nitrogen heterocycle)
-
N-Fluorobenzenesulfonimide (NFSI) (3.0 equiv.)
-
Li₂CO₃ (1.1 equiv.)
-
CH₃CN
Procedure:
-
Dissolve the substrate in CH₃CN (0.1–0.25 M).
-
Add NFSI and Li₂CO₃ to the solution.
-
Heat the reaction mixture to 65 °C and maintain for 18–24 hours.
-
Cool the reaction mixture and dilute with CH₂Cl₂.
-
Wash the organic layer with saturated NaHCO₃ solution.
-
Dry the organic layer with MgSO₄, concentrate, and purify the crude product by column chromatography on silica gel.[15]
Mechanistic Insights and Visualizations
The mechanism of electrophilic fluorination by NFSI is often debated, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways, depending on the substrate and reaction conditions.
Proposed Mechanism for Palladium-Catalyzed C-H Amination
The palladium-catalyzed C-H amination of anilides with NFSI is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.
Caption: Proposed Pd(II)/Pd(IV) cycle for C-H amination with NFSI.
Experimental Workflow for Fluorination of β-Ketoesters
The following diagram illustrates a typical experimental workflow for the enantioselective fluorination of a β-ketoester using NFSI.
Caption: Workflow for enantioselective fluorination of β-ketoesters.
Conclusion
N-Fluorobenzenesulfonimide is an indispensable reagent in the modern chemist's toolkit. Its utility as an electrophilic fluorinating agent is well-established, providing access to a wide range of fluorinated organic molecules, often with high stereoselectivity. Furthermore, its roles as a potent oxidant and a versatile amination reagent significantly broaden its synthetic applications. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of NFSI in their pursuit of novel molecules and improved synthetic methodologies.
References
- 1. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 2. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic enantioselective fluorination and amination of beta-keto phosphonates catalyzed by chiral palladium complexes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. scite.ai [scite.ai]
- 8. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 10. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 11. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen [organic-chemistry.org]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
